molecular formula C17H16N2O2 B2559967 N-(1-ethyl-2-oxoindolin-5-yl)benzamide CAS No. 921837-58-3

N-(1-ethyl-2-oxoindolin-5-yl)benzamide

Cat. No. B2559967
CAS RN: 921837-58-3
M. Wt: 280.327
InChI Key: SDBRDBARCKJFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-ethyl-2-oxoindolin-5-yl)benzamide” is a synthetic molecule that has gained significant interest in the scientific community due to its potential biological and chemical properties. It is a type of benzamide, which are compounds widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

The synthesis of benzamide derivatives, including “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient, providing a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Scientific Research Applications

Anticancer and Antitumor Activity

N-(1-ethyl-2-oxoindolin-5-yl)benzamide derivatives have been explored for their potential anticancer and antitumor activities. For instance, certain novel benzamides and quinazolin-4(3H)-ones analogs exhibited remarkable antitumor activity against various cancer cell lines, including Daoy, UW228-2, Huh-7, Hela, and MDA-MB231, suggesting their potential as anticancer agents (Alafeefy et al., 2015). Similarly, synthesized N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives showed potent anticancer activity against HeLa, IMR-32, and MCF-7 cancer cell lines, also demonstrating antioxidant activities (Gudipati et al., 2011).

Antiepileptic Activity

Research into phthalimide derivatives bearing amino acid conjugated anilines, which are structurally related to this compound, revealed significant antiepileptic activity. These compounds, when tested in mice, showed an ability to significantly increase seizure latency time, suggesting their potential use in epilepsy treatment (Asadollahi et al., 2019).

Antimicrobial and Antifungal Activities

Some derivatives of this compound have been synthesized and tested for their antimicrobial and antifungal activities. Preliminary results indicate that certain newly synthesized compounds exhibit promising antibacterial activities, warranting further investigation as potential antimicrobials (Patel & Dhameliya, 2010).

Cytotoxicity and Targeted Drug Delivery

Alkylating benzamides with melanoma cytotoxicity have been developed by conjugating benzamide derivatives with cytostatics, aiming for targeted drug delivery to melanoma cells. These conjugates have shown higher toxicity against melanoma cells compared to the parent cytostatic, suggesting a novel approach for melanoma treatment (Wolf et al., 2004).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-19-15-9-8-14(10-13(15)11-16(19)20)18-17(21)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBRDBARCKJFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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